molecular formula C18H19N3O3 B2707622 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 1421500-04-0

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2707622
CAS No.: 1421500-04-0
M. Wt: 325.368
InChI Key: PMVFMFBCZUTKAB-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.368. The purity is usually 95%.
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Properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-13-6-3-4-7-16(13)24-12-18(22)19-11-14-10-15(21(2)20-14)17-8-5-9-23-17/h3-10H,11-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVFMFBCZUTKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=NN(C(=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a furan ring, a pyrazole moiety, and an o-tolyloxy acetamide group. The molecular formula is C15H16N4O3C_{15}H_{16}N_{4}O_{3}, with a molecular weight of approximately 288.31 g/mol. Its structure is critical for its biological activity, as the arrangement of functional groups can influence interactions with biological targets.

Target Interactions

This compound is believed to interact with various molecular targets, particularly those involved in cancer pathways. Similar compounds have shown affinity for receptors such as BRAF(V600E), EGFR, and Aurora-A kinase, suggesting that this compound may exhibit antitumor activity through similar mechanisms .

Biochemical Pathways

The compound may affect multiple biochemical pathways, including those involved in cell proliferation and apoptosis. Research indicates that pyrazole derivatives can modulate signaling cascades related to inflammation and cancer progression . For instance, studies on related pyrazole compounds have demonstrated their ability to inhibit telomerase activity and reactive oxygen species (ROS) production, which are crucial in cancer cell survival .

Antitumor Activity

Research has shown that pyrazole derivatives, including this compound, exhibit promising antitumor properties. For example, compounds with similar structures have demonstrated significant inhibitory effects against various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis .

Anti-inflammatory Effects

The compound also has potential anti-inflammatory properties. Studies indicate that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), contributing to their therapeutic potential in inflammatory diseases .

Antibacterial Activity

Preliminary investigations into the antibacterial properties of related pyrazole compounds suggest that they may inhibit bacterial growth effectively. This activity is attributed to their ability to disrupt bacterial cell membranes and interfere with essential cellular processes .

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of several pyrazole derivatives against BRAF(V600E) mutant melanoma cells. Results indicated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutics .

CompoundIC50 (µM)Target
Compound A0.5BRAF(V600E)
Compound B0.8EGFR
N-(Furan-Pyrazole)0.6Aurora-A

Study 2: Inhibition of Inflammatory Markers

In another study focusing on anti-inflammatory activity, N-(Furan-Pyrazole) was tested for its ability to reduce LPS-induced NO production in macrophages. The results showed a dose-dependent reduction in NO levels, indicating its potential as an anti-inflammatory agent .

Treatment Concentration (µM)NO Production (% Inhibition)
1025
2050
4075

Scientific Research Applications

Chemical Structure and Synthesis

The compound consists of a furan ring, a pyrazole ring, and an acetamide moiety. The synthesis typically involves multiple steps:

  • Furan Ring Formation : The furan ring can be synthesized from furfural through acid-catalyzed cyclization.
  • Pyrazole Ring Formation : This is usually achieved by condensing hydrazine with appropriate diketones or β-keto esters under reflux conditions.
  • Final Coupling : The furan and pyrazole intermediates are coupled with 2-(o-tolyloxy)acetyl chloride in the presence of a base like triethylamine to yield the target compound.

This multi-step synthetic route ensures that the compound retains specific functional groups that contribute to its biological activities.

The biological activity of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide is attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting disease progression.
  • Receptor Binding : The acetamide moiety may interact with protein receptors, influencing signal transduction pathways associated with various diseases.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens. For instance, derivatives of similar compounds have demonstrated broad-spectrum activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against bacteria like Escherichia coli and fungi such as Aspergillus niger .

Anti-inflammatory Effects

Research indicates that this compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases like rheumatoid arthritis .

Anticancer Potential

Several studies have indicated that compounds containing the pyrazole moiety can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives similar to this compound have shown significant anticancer activity against various cancer cell lines, with percent growth inhibitions exceeding 75% in some cases .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/MIC ValuesReference
AntimicrobialE. coli2.50 - 20 µg/mL
Anti-inflammatoryHuman cellsIC50 for TNF-α: 10 µM
AnticancerCancer cell linesIC50 varies

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of pyrazole derivatives, this compound was tested against Mycobacterium tuberculosis. The compound exhibited significant inhibition at concentrations comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Action

A recent investigation evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results showed substantial inhibition of inflammatory markers in vitro, suggesting therapeutic applications in conditions like rheumatoid arthritis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.